3-Methylcinnolin-5-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-methylcinnolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-7-8(10)3-2-4-9(7)12-11-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJQDQQMHMVETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415485 | |

| Record name | 3-methylcinnolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300690-74-8 | |

| Record name | 3-methylcinnolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 300690-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylcinnolin-5-amine: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of cinnoline have demonstrated potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents, making them a subject of significant interest in the pursuit of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 3-Methylcinnolin-5-amine, focusing on its chemical properties, structural features, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities based on the cinnoline framework.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-Amino-3-methylcinnoline, is a solid, very dark yellow compound.[3] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models and should be considered as such.

| Property | Value | Source |

| CAS Number | 300690-74-8 | [3] |

| Molecular Formula | C₉H₉N₃ | [3] |

| Molecular Weight | 159.19 g/mol | [3] |

| Melting Point | 189-191 °C | [3] |

| Boiling Point (Predicted) | 361.6 ± 34.0 °C | [3] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.45 ± 0.10 | [3] |

Structural Elucidation and Spectroscopic Analysis

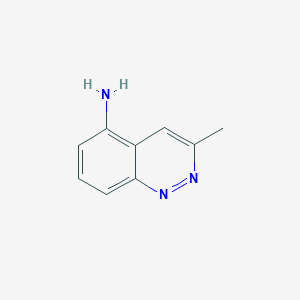

The structure of this compound consists of a cinnoline core with a methyl group at the 3-position and an amine group at the 5-position.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the cinnoline ring, a singlet for the methyl group, and a broad signal for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group and the positions of the nitrogen atoms in the heterocyclic ring. The amine protons are exchangeable with D₂O and their chemical shift can be concentration-dependent.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the amino group (C5) and the carbons in the heterocyclic ring will have characteristic chemical shifts. The methyl carbon will appear in the upfield region of the spectrum.[5][6]

FT-IR Spectroscopy: The infrared spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ characteristic of a primary amine.[7]

-

C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

-

N-H bending: A band in the 1650-1580 cm⁻¹ region, confirming the presence of a primary amine.[7]

-

C=C and C=N stretching: Aromatic ring and cinnoline core vibrations in the 1600-1450 cm⁻¹ region.

-

C-N stretching: Aromatic C-N stretching is expected in the 1335-1250 cm⁻¹ range.[7]

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 159.19. The fragmentation pattern will be characteristic of the cinnoline ring system and the substituted amino and methyl groups. Common fragmentation pathways for amines include the loss of an alkyl radical via α-cleavage.[2][8]

Synthesis of this compound: A Plausible Experimental Protocol

Conceptual Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Materials and Reagents:

-

2-Amino-6-methylbenzonitrile

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ice

-

Suitable organic solvent (e.g., ethanol, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: a. Dissolve 2-Amino-6-methylbenzonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. c. Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

-

Intramolecular Cyclization: a. Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C. The optimal temperature and time for cyclization may need to be determined empirically. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8. b. Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. d. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

-

The use of low temperatures (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

-

The intramolecular cyclization is a key step where the diazonium group attacks the nitrile group, leading to the formation of the cinnoline ring system. Gentle heating is often required to facilitate this ring-closure.

-

Purification by column chromatography is essential to isolate the desired product from any unreacted starting materials or side products.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the amino group and the nitrogen atoms of the cinnoline ring. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. The nitrogen atoms in the cinnoline ring can be protonated or alkylated, which can modulate the electronic properties and biological activity of the molecule.

The broader class of cinnoline derivatives has shown significant promise in drug discovery. They have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Activity: Many cinnoline derivatives exhibit potent antibacterial and antifungal properties.[5] The presence of different substituents on the cinnoline core can significantly influence their antimicrobial spectrum and potency.

-

Anticancer Activity: Certain cinnoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[9]

-

Anti-inflammatory Activity: The cinnoline scaffold has been explored for the development of novel anti-inflammatory drugs.[1]

While specific biological activity data for this compound is not extensively reported, its structure suggests it could be a valuable building block for the synthesis of new compounds with potential therapeutic applications. Further screening and derivatization of this molecule could lead to the discovery of novel drug candidates.

Conclusion

This compound is a fascinating heterocyclic compound with a chemical structure that holds significant potential for further exploration in the field of medicinal chemistry. This guide has provided a detailed overview of its known and predicted chemical properties, a plausible and detailed synthetic protocol, and an insight into its potential applications. As research into novel therapeutic agents continues, the cinnoline scaffold, and specifically derivatives like this compound, will undoubtedly remain an area of active investigation for the development of new and effective drugs.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. This compound | 300690-74-8 [amp.chemicalbook.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. bhu.ac.in [bhu.ac.in]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

In-Depth Technical Guide: Synthesis Pathways for 3-Methylcinnolin-5-amine

This document provides a comprehensive technical guide on the synthesis of 3-Methylcinnolin-5-amine, a key heterocyclic intermediate in the field of medicinal chemistry. The synthesis of this molecule is of significant interest due to the established biological activities of the cinnoline scaffold, which is a core component in various therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Strategic Importance and Retrosynthetic Analysis

The cinnoline ring system, a bicyclic heteroaromatic structure, is a well-regarded "privileged scaffold" in drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities. This compound, in particular, serves as a versatile starting material for the elaboration of more complex molecular architectures with potential therapeutic applications.

A retrosynthetic analysis of this compound points towards several synthetic strategies. However, the most established and reliable approach is rooted in the classical von Richter reaction and subsequent modifications. This pathway typically commences with an ortho-substituted nitroaniline, which undergoes a series of transformations to construct the fused pyridazine ring of the cinnoline core.

Primary Synthesis Pathway: A Detailed Protocol

The most frequently employed synthetic route to this compound is a multi-step process that begins with 2-methyl-6-nitroaniline. This pathway is both well-documented and scalable, making it a preferred choice in many research and development settings.

Step 1: Diazotization of 2-Methyl-6-nitroaniline

The initial transformation involves the conversion of the primary aromatic amine of 2-methyl-6-nitroaniline into a diazonium salt. This is a standard and well-understood reaction in organic synthesis, requiring careful temperature control to ensure the stability of the reactive diazonium intermediate.

Experimental Protocol:

-

Dissolve 2-methyl-6-nitroaniline in a suitable acidic medium, such as a mixture of concentrated sulfuric acid and water.

-

Cool the solution to a temperature range of 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) in water and cool it separately.

-

Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

-

Monitor the completion of the diazotization reaction by testing for the absence of the starting amine using a suitable analytical method (e.g., TLC).

Expertise & Experience: The choice of a strong acid like sulfuric acid is crucial for the efficient generation of the diazonium salt. Maintaining a low temperature is paramount to prevent the premature decomposition of the diazonium species, which is thermally labile.

Step 2: Reductive Cyclization to form 3-Methyl-5-nitrocinnoline

This step is the cornerstone of the cinnoline ring formation. The diazonium salt generated in situ undergoes a reductive cyclization to yield the bicyclic 3-methyl-5-nitrocinnoline.

Experimental Protocol:

-

Prepare a solution of a suitable reducing agent, such as sulfur dioxide (SO₂) in a mixture of sulfuric acid and water, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from the previous step to the reducing agent solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete cyclization.

-

The product, 3-methyl-5-nitrocinnoline, will precipitate out of the solution.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Trustworthiness: The self-validating nature of this protocol lies in the distinct physical properties of the product. The formation of a solid precipitate is a clear indication of a successful reaction. The identity and purity of the isolated 3-methyl-5-nitrocinnoline can be unequivocally confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Step 3: Reduction of the Nitro Group to yield this compound

The final step in this synthetic sequence is the reduction of the nitro group at the C5 position of the cinnoline ring to the desired primary amine.

Experimental Protocol:

-

Suspend 3-methyl-5-nitrocinnoline in a suitable solvent, such as ethanol or acetic acid.

-

Add a reducing agent. A common and effective choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux for several hours until the starting material is fully consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the product.

-

Isolate the crude this compound by filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound with high purity.

Authoritative Grounding: The reduction of aromatic nitro groups is a fundamental transformation in organic chemistry. The use of tin(II) chloride in acidic media is a classic and reliable method for this purpose.

Visualization of the Synthetic Workflow

The following diagram provides a visual representation of the key steps involved in the synthesis of this compound.

Caption: Synthetic pathway to this compound.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 & 2 | 2-Methyl-6-nitroaniline | 1. NaNO₂, H₂SO₄2. SO₂, H₂SO₄ | 3-Methyl-5-nitrocinnoline | 60-70% |

| 3 | 3-Methyl-5-nitrocinnoline | SnCl₂, HCl | This compound | 80-90% |

Alternative and Emerging Synthetic Strategies

While the described pathway is highly reliable, the field of organic synthesis is constantly evolving. Researchers are actively exploring alternative methods for the synthesis of cinnoline derivatives that offer improved efficiency, safety, and environmental sustainability. These include:

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies can provide more convergent and flexible routes to the cinnoline core, allowing for the late-stage introduction of molecular diversity.

-

Photocatalysis and Electrochemistry: These emerging techniques offer novel modes of reactivity and can often be performed under milder reaction conditions, reducing the need for harsh reagents.

-

Continuous Flow Synthesis: The use of microreactors and continuous flow setups can enhance reaction control, improve safety, and facilitate seamless scalability from the laboratory to industrial production.

The exploration of these innovative synthetic approaches will undoubtedly accelerate the discovery and development of new cinnoline-based therapeutic agents.

Conclusion

The synthesis of this compound is a well-established and robust process that relies on fundamental principles of organic chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently produce this valuable chemical building block. As synthetic methodologies continue to advance, the accessibility of the cinnoline scaffold will only increase, paving the way for future breakthroughs in drug discovery and development.

Spectroscopic Data of 3-Methylcinnolin-5-amine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methylcinnolin-5-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, field-proven experimental protocols for their acquisition. The interpretation of this data is grounded in established principles and comparative analysis with structurally related compounds, offering a robust framework for the characterization of this molecule.

Introduction

This compound (C₉H₉N₃) is a substituted cinnoline, an aromatic heterocyclic compound.[1] The cinnoline core is a key pharmacophore in various biologically active molecules. The introduction of a methyl group at the 3-position and an amine group at the 5-position significantly influences its electronic properties and potential biological activity. Accurate spectroscopic characterization is the cornerstone of its chemical identity, purity assessment, and the foundation for any further drug development or material science applications. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the spectroscopic signature of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

-

Ionization Mode: Positive ion mode is typically employed for amines, as they readily accept a proton to form a stable cation.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500.

-

Data Analysis: The acquired spectrum is analyzed to identify the protonated molecular ion [M+H]⁺ and other potential adducts.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₉H₉N₃, with a monoisotopic mass of 159.0796 g/mol .[2] The following table summarizes the predicted m/z values for common adducts that may be observed in the ESI-MS spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 160.0869 |

| [M+Na]⁺ | 182.0689 |

| [M+K]⁺ | 198.0428 |

| [M+NH₄]⁺ | 177.1135 |

Table 1: Predicted m/z values for common adducts of this compound.[2]

The fragmentation pattern in mass spectrometry provides valuable structural information. For aromatic amines, the molecular ion peak is typically intense.[3] Common fragmentation pathways involve the loss of small neutral molecules.

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine, aromatic C-H, and the heterocyclic ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Spectrum Analysis

The key diagnostic peaks in the IR spectrum of this compound are summarized in the table below. The presence of a primary amine is a key feature. Primary amines exhibit two N-H stretching bands due to symmetric and asymmetric vibrations.[4]

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400-3300 | Asymmetric N-H stretch (primary amine) | Medium, sharp |

| 3330-3250 | Symmetric N-H stretch (primary amine) | Medium, sharp |

| 3100-3000 | Aromatic C-H stretch | Medium to weak |

| 2950-2850 | Aliphatic C-H stretch (methyl group) | Medium to weak |

| 1650-1580 | N-H bend (primary amine) | Medium |

| 1600-1450 | C=C and C=N stretching (aromatic ring) | Medium to strong |

| 1335-1250 | Aromatic C-N stretch | Strong |

Table 2: Predicted characteristic IR absorption bands for this compound.[4][5]

The presence of two distinct peaks in the 3400-3250 cm⁻¹ region would be a strong indicator of the primary amine functionality.[4] The aromatic C-N stretching vibration is also a key diagnostic feature for aromatic amines.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the nitrogen atoms in the cinnoline ring and the electron-donating amine group.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.5 | Multiplets | 4H |

| Amino Group (-NH₂) | 4.0 - 6.0 (broad) | Singlet | 2H |

| Ring Methyl Group (-CH₃) | 2.3 - 2.6 | Singlet | 3H |

Table 3: Predicted ¹H NMR chemical shifts for this compound.

The broadness of the amine proton signal is due to quadrupole broadening and potential hydrogen exchange. The exact chemical shifts of the aromatic protons will depend on their position relative to the substituents and the nitrogen atoms.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The number of signals will correspond to the number of unique carbon environments.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 |

| Carbon bearing Amine (-C-NH₂) | 140 - 150 |

| Carbon bearing Methyl (-C-CH₃) | 145 - 155 |

| Ring Methyl Carbon (-CH₃) | 15 - 25 |

Table 4: Predicted ¹³C NMR chemical shifts for this compound.[6]

The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the amine and methyl substituents.[6]

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted MS, IR, and NMR data, in conjunction with the detailed experimental protocols, offer a robust framework for the unambiguous identification and characterization of this molecule. The interpretation of this data, grounded in fundamental spectroscopic principles and comparison with related structures, will be invaluable for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science.

References

A Technical Guide to Investigating the Potential Biological Activity of 3-Methylcinnolin-5-amine

Foreword

The cinnoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3] This guide focuses on a specific, yet under-investigated derivative, 3-Methylcinnolin-5-amine . While direct biological data for this compound is not yet available in the public domain, its structural features suggest a high potential for significant bioactivity. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and scientifically rigorous approach to systematically evaluate the biological potential of this promising molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our hypotheses in the established activities of the broader cinnoline class.

The Cinnoline Core: A Foundation of Diverse Bioactivity

Cinnoline and its analogues are known to interact with a variety of biological targets, leading to their diverse pharmacological effects.[4][5] The nitrogen-containing heterocyclic structure is a key feature, enabling interactions with enzymes and receptors. The specific substitutions on the cinnoline ring play a crucial role in modulating the potency and selectivity of these interactions. The presence of a methyl group at the 3-position and an amine group at the 5-position of this compound are expected to significantly influence its electronic and steric properties, and thus its biological activity.

Hypothesized Biological Activities of this compound

Based on the extensive literature on cinnoline derivatives, we can hypothesize several potential biological activities for this compound that warrant investigation:

-

Anticancer Activity: Many cinnoline derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] The planar aromatic system can intercalate with DNA, and the substituents may enable interactions with key enzymes involved in cell proliferation and survival, such as kinases.

-

Antimicrobial Activity: The heterocyclic nature of cinnoline is a common feature in many antimicrobial agents. The compound could potentially disrupt microbial cell walls, interfere with essential metabolic pathways, or inhibit microbial DNA replication.[3][4]

This guide will provide a roadmap for testing these hypotheses through a series of well-established in vitro assays.

A Strategic Framework for Biological Evaluation

A systematic approach is crucial to efficiently and effectively characterize the biological profile of a novel compound. The following workflow outlines a logical progression from broad screening to more focused mechanistic studies.

Caption: A strategic workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

4.1. In Vitro Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential will be determined by evaluating the cytotoxicity of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability will be calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 | 15.2 |

| A549 | 22.8 |

| HCT116 | 18.5 |

| HEK293 | > 100 |

4.2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[11][12]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. After incubation, the presence or absence of visible growth is recorded.

Experimental Protocol: Broth Microdilution

-

Microorganism Preparation:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Culture the microorganisms on appropriate agar plates overnight.

-

Prepare a bacterial/fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

-

Add 100 µL of a stock solution of this compound to the first well of each row and perform a two-fold serial dilution across the plate.

-

-

Inoculation:

-

Dilute the standardized microbial suspension and add 10 µL to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Table 2: Hypothetical MIC Data for this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

4.3. Mechanistic Insights: Kinase Inhibition Assay

Given that many anticancer agents exert their effects through the inhibition of protein kinases, a kinase inhibition assay would be a logical next step if significant cytotoxicity is observed.[13][14] A luminescent kinase assay that measures ADP production is a sensitive and high-throughput method.[15]

Principle: Kinase activity is directly proportional to the amount of ADP produced. The assay converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

Caption: Workflow for a luminescent kinase inhibition assay.

Experimental Protocol: Luminescence-Based Kinase Assay

-

Reagent Preparation:

-

Prepare a kinase reaction buffer, a solution of the target kinase (e.g., a panel of cancer-relevant kinases like EGFR, VEGFR, etc.), its specific substrate, and ATP.

-

Prepare serial dilutions of this compound.

-

-

Kinase Reaction:

-

In a white, opaque 96-well plate, add the diluted compound or a DMSO control.

-

Add the kinase to each well and incubate briefly to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

-

Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

-

Data Analysis: The percentage of kinase inhibition will be calculated, and an IC₅₀ value will be determined from a dose-response curve.

4.4. Delving Deeper: Apoptosis and Cell Cycle Analysis

Should this compound demonstrate significant cytotoxicity, it is crucial to understand the mechanism of cell death. Western blotting for key apoptotic markers and cell cycle analysis by flow cytometry are powerful techniques for this purpose.[16][17][18]

Western Blot for Apoptosis Markers:

-

Principle: This technique detects specific proteins in a cell lysate. The cleavage of caspases (e.g., caspase-3, -8, -9) and PARP are hallmarks of apoptosis.[19]

-

Protocol Outline:

-

Treat cancer cells with this compound at its IC₅₀ concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and other relevant apoptosis-related proteins (e.g., Bcl-2 family members).

-

Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.

-

Cell Cycle Analysis by Flow Cytometry:

-

Principle: This technique measures the DNA content of individual cells. Cells in different phases of the cell cycle (G0/G1, S, G2/M) have distinct DNA content.[5][20][21]

-

Protocol Outline:

-

Treat cancer cells with this compound.

-

Harvest, fix, and permeabilize the cells.

-

Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

-

Analyze the fluorescence intensity of individual cells using a flow cytometer.

-

The resulting histogram will show the distribution of cells in the different phases of the cell cycle. An accumulation of cells in a particular phase would suggest a cell cycle arrest.

-

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and structured framework for the initial biological evaluation of this compound. The proposed experiments are designed to systematically uncover its potential anticancer and antimicrobial activities and to provide initial insights into its mechanism of action. Positive results from these in vitro studies would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic profiling, and detailed toxicology assessments. The exploration of this and other novel cinnoline derivatives holds significant promise for the discovery of new therapeutic agents.

References

- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. clyte.tech [clyte.tech]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nanocellect.com [nanocellect.com]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

An In-Depth Technical Guide to 3-Methylcinnolin-5-amine: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-Methylcinnolin-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identifiers, physicochemical properties, and explores potential synthetic routes and characterization methodologies. Drawing from established principles of organic chemistry and data from analogous structures, this document serves as a vital resource for researchers and scientists engaged in the design and development of novel therapeutic agents. While a specific, step-by-step experimental protocol for its synthesis is not publicly available, this guide constructs a plausible and chemically sound synthetic strategy, offering a solid foundation for its laboratory preparation and subsequent investigation.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline (1,2-benzodiazine) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antihypertensive properties. The nitrogen-containing bicyclic heteroaromatic ring system of cinnoline allows for diverse functionalization, enabling the fine-tuning of its biological and pharmacokinetic profiles. This compound, with its methyl and amino substitutions, presents a unique chemical architecture for further molecular exploration and development of novel therapeutic entities. The amino group, in particular, serves as a key functional handle for the introduction of various pharmacophores, making it a valuable building block in drug discovery programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is paramount for its application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 300690-74-8 | ChemicalBook[2] |

| Molecular Formula | C₉H₉N₃ | PubChem[1] |

| Molecular Weight | 159.19 g/mol | ChemicalBook[2] |

| InChI Key | HOJQDQQMHMVETF-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=CC2=C(C=CC=C2N=N1)N | PubChem[1] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Melting Point | 189-191 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 361.6 ± 34.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 3.45 ± 0.10 | ChemicalBook[2] |

| XlogP (Predicted) | 0.9 | PubChem[1] |

| Appearance | Very dark yellow solid | ChemicalBook[2] |

Molecular Structure

The chemical structure of this compound is fundamental to its reactivity and biological activity. The following diagram illustrates the arrangement of atoms and bonds within the molecule.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Methodologies (Proposed)

The following protocols are generalized and would require optimization for the specific substrate.

Step 1: Bromination of 2-Amino-6-nitrotoluene

-

Dissolve 2-amino-6-nitrotoluene in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Sonogashira Coupling to Introduce the Alkyne

-

To a solution of 2-bromo-6-nitrotoluene in a suitable solvent (e.g., triethylamine or a mixture of toluene and triethylamine), add ethynyltrimethylsilane.

-

Add catalytic amounts of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

-

The trimethylsilyl protecting group can be removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol).

-

Purify the resulting 2-ethynyl-6-nitrotoluene by column chromatography.

Step 3: Alkylation of the Terminal Alkyne

-

Dissolve 2-ethynyl-6-nitrotoluene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add a solution of n-butyllithium in hexanes dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add methyl iodide and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography to yield 2-(1-propyn-1-yl)-6-nitroaniline.

Step 4: Richter Cyclization to Form the Cinnoline Ring

-

Suspend 2-(1-propyn-1-yl)-6-nitroaniline in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise.

-

Stir the reaction at low temperature for a specified time, then allow it to warm to room temperature.

-

The cyclized product, 5-nitro-3-methylcinnoline, may precipitate from the solution or require extraction.

-

Collect the product and purify by recrystallization or column chromatography.

Step 5: Reduction of the Nitro Group

-

To a solution of 5-nitro-3-methylcinnoline in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Structural Elucidation and Characterization

The definitive identification and characterization of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The methyl protons should present as a singlet at approximately δ 2.5-3.0 ppm. The amine protons will likely be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-150 ppm. The methyl carbon is expected to appear at a higher field, around δ 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition (C₉H₉N₃).

-

Predicted Mass-to-Charge Ratios (m/z): The following adducts are predicted for this compound[1]:

-

[M+H]⁺: 160.0869

-

[M+Na]⁺: 182.0688

-

[M-H]⁻: 158.0724

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=N and C=C stretching: Absorptions in the fingerprint region (1400-1600 cm⁻¹) characteristic of the heteroaromatic ring system.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The primary amino group at the 5-position provides a convenient site for derivatization, allowing for the introduction of various side chains to modulate biological activity and physicochemical properties. Potential therapeutic areas for derivatives of this compound could include oncology, infectious diseases, and inflammatory disorders, given the established activities of the broader cinnoline class of compounds.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical identity, physicochemical properties, and a plausible, though theoretical, synthetic pathway. The proposed synthesis and characterization methods are based on established chemical principles and data from analogous compounds, offering a solid framework for its practical realization in a laboratory setting. The unique structural features of this compound make it a molecule of significant interest for further investigation in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methylcinnolin-5-amine

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Methylcinnolin-5-amine, a heterocyclic amine of interest in pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document details the methodologies for evaluating the solubility and stability of this compound, underpinned by scientific principles and practical insights.

Introduction

This compound (C₉H₉N₃) is a member of the cinnoline family, a class of nitrogen-containing heterocyclic compounds.[1] The therapeutic potential of cinnoline derivatives is vast, with reported activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Understanding the solubility and stability of a lead compound like this compound is a cornerstone of early-phase drug development. These parameters profoundly influence bioavailability, formulation strategies, and shelf-life. This guide offers a robust framework for characterizing these essential attributes.

Physicochemical Properties at a Glance

Before delving into experimental protocols, a summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | PubChem[4] |

| Molecular Weight | 159.19 g/mol | PubChem[4] |

| Chemical Structure | ||

| Predicted XlogP | 0.9 | PubChem[4] |

XlogP is a calculated measure of lipophilicity. A value of 0.9 suggests a relatively balanced hydrophilic-lipophilic character.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. The "like dissolves like" principle suggests that this compound, with its polar amine group and aromatic rings, will exhibit varied solubility across different solvent systems.[5] A comprehensive solubility assessment is therefore imperative.

Rationale for Solvent Selection

The choice of solvents for solubility screening is dictated by their relevance to pharmaceutical processing and physiological conditions. A standard panel should include:

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): To simulate the pH environments of the gastrointestinal tract and physiological pH.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Commonly used in formulation and manufacturing.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Often used for initial stock solution preparation.

-

Non-Polar Solvents (e.g., Hexane, Toluene): To understand the lipophilic character of the compound.[6]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Equilibrium Solubility Assessment

-

Preparation: Accurately weigh an excess amount of this compound into individual vials for each solvent to be tested.

-

Solvent Addition: Add a precise volume of the selected solvent or buffer to each vial.

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid. Alternatively, filter the suspension using a chemically inert syringe filter (e.g., 0.22 µm PVDF).

-

Sample Preparation for Analysis: Carefully aspirate the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (a general method is described later in this guide).

-

Calculation: Determine the concentration of this compound in the supernatant from the calibration curve and account for the dilution factor to report the solubility in mg/mL or µg/mL.

Anticipated Solubility Data

The following table presents a hypothetical but plausible solubility profile for this compound based on its structure.

| Solvent/Buffer | pH | Temperature (°C) | Predicted Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 25 | > 1000 |

| Acetate Buffer | 4.5 | 25 | 500 - 1000 |

| Phosphate Buffer | 6.8 | 25 | 100 - 250 |

| Phosphate Buffer | 7.4 | 25 | 50 - 100 |

| Water | ~7.0 | 25 | 75 - 150 |

| Ethanol | N/A | 25 | > 2000 |

| Methanol | N/A | 25 | > 2000 |

| DMSO | N/A | 25 | > 10000 |

| Hexane | N/A | 25 | < 1 |

The higher predicted solubility at lower pH is due to the protonation of the amine group, forming a more soluble salt.

Stability Profile

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy throughout its shelf-life.[7][8] Forced degradation studies, or stress testing, are employed to identify potential degradation products and establish the intrinsic stability of the molecule.[9]

Rationale for Stress Conditions

Forced degradation studies expose the compound to conditions more severe than those it would typically encounter during storage and handling.[7] The standard set of stress conditions includes:

-

Acid and Base Hydrolysis: To evaluate stability in acidic and basic environments.[9]

-

Oxidation: To assess susceptibility to oxidative degradation.[9]

-

Thermal Stress: To determine the impact of high temperatures.

-

Photostability: To evaluate degradation upon exposure to light.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the stock solution and solid compound to light as per ICH Q1B guidelines.

-

-

Sample Quenching and Preparation:

-

For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

-

Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Analysis: Analyze the samples using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

Anticipated Stability Profile

The stability of this compound will be influenced by its functional groups. The amine group may be susceptible to oxidation, and the heterocyclic ring system could be sensitive to strong acidic or basic conditions.

| Stress Condition | Reagents/Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60 °C | Potential for some degradation. |

| Base Hydrolysis | 0.1 N NaOH, 60 °C | Likely to be more stable than in acid. |

| Oxidation | 3% H₂O₂, Room Temp | Susceptible to oxidation at the amine group. |

| Thermal | 60 °C | Generally stable in solid form, potential for some degradation in solution. |

| Photostability | ICH Q1B | Potential for some degradation due to the aromatic system. |

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is essential for both solubility and stability studies. The method must be able to separate the parent compound from any potential degradation products or impurities.

Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute the compound and any more lipophilic degradants, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (determined by UV scan, likely around 254 nm or 280 nm) |

| Injection Volume | 10 µL |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The described protocols are based on established scientific principles and regulatory expectations. The data generated from these studies are fundamental to the successful progression of this compound through the drug development pipeline, informing critical decisions on formulation, manufacturing, and storage.

References

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

Discovery and history of cinnoline derivatives

An In-Depth Technical Guide: The Enduring Legacy of Cinnoline

Authored by a Senior Application Scientist

Abstract

From its initial synthesis in the late 19th century to its current position as a privileged scaffold in medicinal chemistry, the cinnoline nucleus has captivated chemists and pharmacologists alike. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of cinnoline and its derivatives. We delve into the foundational synthetic methodologies, offering detailed, step-by-step protocols for classical and modern reactions, and explain the mechanistic rationale behind these transformations. Furthermore, this guide illuminates the vast therapeutic potential of cinnoline derivatives, with a particular focus on their role as anticancer agents through the modulation of critical signaling pathways such as PI3K/Akt. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical context with contemporary applications, providing field-proven insights, self-validating experimental designs, and a robust framework for future research and development in this exciting area of heterocyclic chemistry.

A Serendipitous Discovery: The Dawn of Cinnoline Chemistry

The history of cinnoline (1,2-benzodiazine) begins in 1883 with German chemist Victor von Richter.[1][2] In a foundational discovery, Richter synthesized the first cinnoline ring system not by design, but as an unexpected outcome of the diazotization of ortho-aminophenylpropiolic acid.[2][3] This initial synthesis involved the cyclization of the resulting arenediazonium salt, a reaction that would become known as the Richter cinnoline synthesis .[4][5] This discovery marked the birth of a new class of bicyclic aromatic heterocycles containing two adjacent nitrogen atoms, a structural motif that would later prove to be a rich source of pharmacological activity.[1][2]

Following Richter's initial work, other pioneering chemists expanded the synthetic toolkit. The Widman-Stoermer synthesis (1884) and the later Borsche–Herbert cyclization provided alternative and often more versatile routes to the cinnoline core and its hydroxylated derivatives.[2][6] For decades, the cinnoline ring system remained a subject of academic interest, considered the least known of the condensed, bicyclic aromatic heterocycles with two nitrogen atoms.[2] However, as synthetic methods improved and screening programs became more sophisticated, the vast therapeutic potential locked within this scaffold began to be realized, sparking significant interest in the synthesis and evaluation of its derivatives.[2][7]

Foundational Synthetic Methodologies

The construction of the cinnoline nucleus is a cornerstone of its chemistry. The classical methods, born out of the initial discovery, rely on the intramolecular cyclization of carefully chosen precursors. These foundational techniques remain relevant for their elegance and for the specific substitution patterns they can achieve.

The Richter Cinnoline Synthesis

The Richter synthesis is the historical first, forming the cinnoline ring from an o-aminoarylpropiolic acid precursor. The reaction proceeds via diazotization of the ortho-amino group, followed by an intramolecular cyclization.[5][8]

Conceptual Workflow: Richter Synthesis

Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

This is a generalized protocol based on the classical Richter reaction.

-

Dissolution: Dissolve the starting material, o-aminophenylpropiolic acid, in dilute hydrochloric acid.

-

Diazotization: Cool the solution to 0-5°C in an ice bath. Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This step is critical for the formation of the diazonium salt intermediate. The causality here lies in the electrophilic nature of the nitrous acid generated in situ, which reacts with the primary amine.

-

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization of the diazonium salt onto the alkyne moiety occurs spontaneously.

-

Isolation: The product, 4-hydroxycinnoline-3-carboxylic acid, typically precipitates from the aqueous solution.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the purified product.

The Widman-Stoermer Synthesis

Developed shortly after the Richter synthesis, the Widman-Stoermer method offers a route to cinnolines from o-aminoarylethylenes (or o-aminostyrenes).[6][9] This reaction also involves a diazotization step followed by cyclization. A key insight from this method is that the nature of the substituent on the β-carbon of the styrene is crucial; electron-donating groups facilitate the cyclization, while electron-withdrawing or bulky aryl groups can hinder or prevent it.[9]

Conceptual Workflow: Widman-Stoermer Synthesis

Protocol: Synthesis of a 4-Substituted Cinnoline

This is a generalized protocol based on the Widman-Stoermer reaction.

-

Dissolution: Suspend the starting material, the appropriate o-aminoarylethylene, in a mixture of ethanol and concentrated hydrochloric acid.

-

Diazotization & Cyclization: To the stirred suspension at room temperature, add an aqueous solution of sodium nitrite (NaNO₂) portion-wise. The reaction is typically exothermic. The diazotization and subsequent electrophilic attack of the diazonium group on the alkene bond occur in the same pot. The choice of room temperature is a key differentiator from many other diazotization reactions, which require colder conditions.

-

Precipitation: Continue stirring for several hours. The resulting cinnoline hydrochloride often precipitates directly from the reaction mixture.

-

Isolation: Collect the precipitate by filtration and wash with a small amount of cold ethanol.

-

Purification: The free cinnoline base can be obtained by treating the hydrochloride salt with a base (e.g., sodium carbonate solution) and extracting with an organic solvent. Further purification can be achieved by recrystallization or chromatography.

Modern Synthetic Approaches: Building Blocks for Drug Discovery

While classical methods are historically significant, modern organic synthesis has introduced more efficient and versatile routes. A particularly powerful strategy involves the intramolecular cyclization of aryl hydrazones, which can be readily prepared. This approach allows for the synthesis of key intermediates, such as 4-aminocinnoline-3-carboxamides, which serve as versatile platforms for creating large libraries of derivatives for pharmacological screening.[10][11]

Protocol: Synthesis of Substituted 4-Amino-Cinnoline-3-Carboxamide[10]

This protocol describes a two-step process starting from a substituted aniline to form a key cinnoline intermediate.

Step 1: Synthesis of Phenyl Hydrazono Cyano Acetamide (Hydrazone Intermediate)

-

Diazotization: Dissolve the substituted aniline (1a-i) in a mixture of concentrated HCl and water. Cool the solution to 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

Coupling: In a separate flask, dissolve cyanoacetamide and excess sodium acetate in aqueous ethanol. Cool this solution to 0°C.

-

Hydrazone Formation: Slowly add the previously prepared cold diazonium salt solution to the cyanoacetamide solution with vigorous stirring. The coupling reaction affords the corresponding phenyl hydrazono cyano acetamide (4a-i), which typically precipitates.

-

Isolation: Filter the solid product, wash with water, and dry. Recrystallize from ethanol.

Step 2: Intramolecular Cyclization to 4-Amino-Cinnoline-3-Carboxamide

-

Reaction Setup: To a flask containing anhydrous aluminum chloride (AlCl₃), add chlorobenzene as the solvent. Pass a stream of nitrogen gas through the mixture for 30 minutes to ensure anhydrous conditions. The Lewis acid (AlCl₃) is the critical catalyst that promotes the intramolecular electrophilic cyclization.

-

Cyclization: Add the phenyl hydrazono cyano acetamide intermediate (from Step 1) to the AlCl₃/chlorobenzene slurry. Pass nitrogen gas for another 10 minutes.

-

Heating: Reflux the mixture for 2 hours. The elevated temperature provides the necessary activation energy for the cyclization to proceed.

-

Workup: Cool the reaction mixture and cautiously add dilute HCl to quench the reaction and dissolve the aluminum salts. Heat the mixture on a water bath, then cool.

-

Isolation & Purification: Filter the crude product. Wash the solid twice with dilute NaOH solution to remove any acidic impurities, followed by a final wash with water. The final product (5a-i) is recrystallized from a methanol/water mixture (10:1) to yield the pure substituted 4-amino-cinnoline-3-carboxamide.[10]

Therapeutic Potential and Mechanisms of Action

Cinnoline derivatives exhibit a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, and antitumor properties.[3][12][13] The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form interactions with a variety of biological targets.[12]

Cinnoline Derivatives in Oncology

The application of cinnoline derivatives as anticancer agents is a particularly active area of research.[14] These compounds can disrupt cancer cell proliferation and survival through several distinct mechanisms of action.

-

Kinase Inhibition: Many cancers are driven by the aberrant activity of protein kinases. Cinnoline derivatives have been developed as potent inhibitors of key kinases in oncogenic signaling pathways. A notable example is their activity against Phosphoinositide 3-kinases (PI3Ks), enzymes central to the PI3K/Akt pathway, which governs cell growth, survival, and proliferation.[15][16] Dysregulation of this pathway is a hallmark of many human cancers.[16] Other targeted kinases include CSF-1R and c-Met.[14][17]

-

Topoisomerase Inhibition: Certain cinnoline compounds act as topoisomerase inhibitors.[14][18] These enzymes are essential for managing DNA topology during replication and transcription. By inhibiting them, these derivatives cause DNA damage that ultimately triggers programmed cell death (apoptosis) in cancer cells.[18][19]

-

Induction of Apoptosis: Several cinnoline derivatives have been shown to induce apoptosis through various mechanisms, including the activation of the caspase cascade, depolarization of mitochondria, and generation of reactive oxygen species.[14][18]

Data Summary: Biological Activity of Cinnoline Derivatives

| Compound Class | Biological Activity | Target/Cell Line | Reported Potency (IC₅₀) |

| 3-Amido-4-anilinocinnolines | CSF-1R Inhibition | Enzyme Assay | Potent and selective inhibitors |

| Dibenzo[c,h]cinnolines | Topoisomerase I Inhibition | Enzyme Assay / Cancer Cell Lines | Substantial TOP1-targeting activity |

| Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines | Antiproliferative | Leukemia Cell Lines | High cytotoxic activity |

| Dihydrobenzo[h]cinnoline-5,6-diones | Antiproliferative | KB, Hep-G2 | 0.56 µM (KB), 0.77 µM (Hep-G2) |

| General Cinnoline Derivatives | PI3K Inhibition | HCT116, A549, MCF-7 | 0.264 µM, 2.04 µM, 1.14 µM |

(Data sourced from references[14][15][16])

Visualizing the Mechanism: PI3K/Akt Pathway Inhibition

The development of novel cinnoline-based therapeutics follows a structured workflow from synthesis to lead optimization. A key aspect of this is understanding how these compounds interact with cellular machinery.

Drug Development Workflow

Signaling Pathway: Cinnoline Inhibition of PI3K/Akt

Conclusion

The journey of the cinnoline scaffold, from a chemical curiosity born of Richter's 19th-century experiments to a cornerstone of modern medicinal chemistry, is a testament to its enduring versatility and therapeutic relevance. The development of robust synthetic routes has unlocked access to a vast chemical space, enabling the creation of derivatives with potent and selective activities against critical disease targets, particularly in oncology. As our understanding of molecular signaling pathways deepens, the rational design of novel cinnoline-based agents will continue to offer promising new avenues for the development of innovative therapeutics. The rich history and dynamic present of cinnoline chemistry firmly establish it as a vital scaffold for the future of drug discovery.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. innovativejournal.in [innovativejournal.in]

- 3. ijariit.com [ijariit.com]

- 4. Cinnoline - Wikipedia [en.wikipedia.org]

- 5. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 6. Widman-Stoermer Synthesis [drugfuture.com]

- 7. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 9. Widman-Stoermer Synthesis | CoLab [colab.ws]

- 10. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 3-Methylcinnolin-5-amine: Synthesis, Characterization, and Therapeutic Potential